1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
“1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C6H7N3O4 . It is used as a building block for the synthesis of biologically active compounds, and it serves as an intermediate for the synthesis of pyrazole-benzimidazole derivatives, which are potent Aurora A/B kinase inhibitors .
Molecular Structure Analysis
The molecular structure of “1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid” can be represented by the SMILES string [O-]N+=O)=N1)=CN1CC) and the InChI string 1S/C6H7N3O4/c1-2-8-3-4(9(12)13)5(7-8)6(10)11/h3H,2H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
“1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid” is a solid compound . It has a molecular weight of 185.14 .Scientific Research Applications
Synthesis and Biological Applications
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid plays a significant role in the synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry. Pyrazole carboxylic acid derivatives, including 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, are fundamental scaffolds in the creation of biologically active compounds. These derivatives have shown a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis of these derivatives leverages the unique chemical properties of the pyrazole ring, which is known for its reactivity and versatility in forming various biologically significant structures. This synthesis process has been extensively reviewed, highlighting the compound's vital role in developing new therapeutics and its significance in medicinal chemistry research (Cetin, 2020).
Chemistry and Synthetic Applications
The chemistry of pyrazole derivatives, including 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, is notable for its application in synthesizing various heterocycles. These compounds serve as privileged scaffolds in creating a wide range of heterocyclic structures, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these derivatives under mild reaction conditions allows for the synthesis of diverse heterocyclic compounds and dyes, showcasing their importance in chemical synthesis and the development of new materials and pharmaceuticals (Gomaa & Ali, 2020).
Anticancer Research
In the realm of anticancer research, pyrazole derivatives, including 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, have been explored for their potential as anticancer agents. The synthesis of these derivatives through various methods has been reviewed, with a focus on their bioevaluation and the biological activities they exhibit. These activities include significant effects as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant agents. This highlights the compound's versatility and potential in developing new anticancer therapies and its importance in pharmaceutical research (Sheetal et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-8-3-4(9(12)13)5(7-8)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXMOFHJNSAAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid |
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